2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
CAS No.: 899731-78-3
Cat. No.: VC5866685
Molecular Formula: C17H12FN3OS2
Molecular Weight: 357.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899731-78-3 |
|---|---|
| Molecular Formula | C17H12FN3OS2 |
| Molecular Weight | 357.42 |
| IUPAC Name | 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C17H12FN3OS2/c1-9-19-15-13(23-9)7-6-12-16(15)24-17(20-12)21-14(22)8-10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,20,21,22) |
| Standard InChI Key | HXPWOIDDQDFIDY-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Introduction
Structural Characterization and Molecular Properties
The compound features a bicyclic thiazolo[5,4-e] benzothiazole scaffold substituted with a methyl group at position 7 and an acetamide-linked 4-fluorophenyl moiety at position 2. Key molecular characteristics inferred from analogs include:
Table 1: Estimated Physicochemical Properties
The fused thiazolo-benzothiazole system introduces significant planarity, potentially enhancing π-π stacking interactions in biological targets . The 4-fluorophenyl group contributes electron-withdrawing effects, improving metabolic stability and membrane permeability .
Synthetic Pathways and Chemical Reactivity
While no direct synthesis is documented, analogous benzothiazole-thiazolo hybrids suggest a multi-step approach:
Benzothiazole Core Formation
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Benzothiazole Synthesis: Condensation of 2-amino-5-methylbenzenethiol with bromoacetyl chloride yields 7-methyl-1,3-benzothiazole .
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Thiazolo Ring Annulation: Reaction with thiourea derivatives under oxidative conditions forms the [5,4-e]-fused thiazolo ring, as seen in pyrrolo[2,1-b]thiazole syntheses .
Acetamide Functionalization
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Amidation: Coupling 2-chloroacetamide with the secondary amine of the thiazolo-benzothiazole core using EDCI/HOBt in DMF .
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Fluorophenyl Introduction: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution introduces the 4-fluorophenyl group .
Biological Activity and Structure-Activity Relationships (SAR)
Data from structurally related compounds highlight potential pharmacological directions:
Enzyme Modulation
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Thiazolo-triazole analogs exhibit IC₅₀ values of 62.5 µM against tryptophan 2,3-dioxygenase, suggesting possible enzyme inhibition .
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Acetamide linkages facilitate hydrogen bonding with catalytic residues .
Pharmacokinetic and Toxicity Considerations
Table 2: Predicted ADMET Profiles
Comparative Analysis with Clinical Candidates
Y207-1500 Analog
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Differences: Bicyclic core vs. monocyclic thiazole; enhanced rigidity in target compound may improve selectivity .
Future Research Directions
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